molecular formula C17H20N4O B3011842 3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one CAS No. 2194846-51-8

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

Cat. No. B3011842
CAS RN: 2194846-51-8
M. Wt: 296.374
InChI Key: GDELACAKQHDGQF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound . These techniques can provide information about the arrangement of atoms, the lengths and angles of chemical bonds, and the presence of functional groups.


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound, the conditions under which it reacts, the products of the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. It could also involve looking at its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Scientific Research Applications

Leukemia Treatment

Compounds with similar structures have been used in the treatment of leukemia. For example, Imatinib is one of the most used therapeutic agents to treat leukemia, which specifically inhibits the activity of tyrosine kinases .

Inhibition of Tyrosine Kinases

Tyrosine kinases play a crucial role in the modulation of growth factor signaling. Therefore, compounds like this could potentially be used to inhibit tyrosine kinases, thereby controlling the growth of cancer cells .

Anticancer Activity

In a study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized and their anticancer activity against lung cancer was evaluated. The results showed that these compounds possess more cytotoxic activity than the reference drug (i.e., imatinib) .

Antibacterial and Antifungal Activity

The same study also evaluated the antibacterial and antifungal activity of the synthesized compounds against specialized aquatic bacterial species, Gram-positive and Gram-negative species, and fungal species .

Antioxidant Activity

The antioxidant property of the derivatives was studied by using the DPPH (2,2-diphenylpicrylhydrazyl) method, and the results showed that the evaluated IC50 value was close to the IC50 value of ascorbic acid .

Pharmacokinetic Profiles

The pharmacokinetic profiles of the synthesized compounds were also evaluated in the study . Understanding the pharmacokinetics of a drug is crucial for determining its dosage, route of administration, and potential side effects.

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It includes studying its effects on human health and the precautions that need to be taken when handling it .

Future Directions

This could involve discussing potential applications of the compound, areas of research that could be explored, or improvements that could be made to its synthesis .

properties

IUPAC Name

3-phenyl-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13(14-6-3-2-4-7-14)10-16(22)21-11-15(12-21)20-17-18-8-5-9-19-17/h2-9,13,15H,10-12H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDELACAKQHDGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N1CC(C1)NC2=NC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)butan-1-one

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